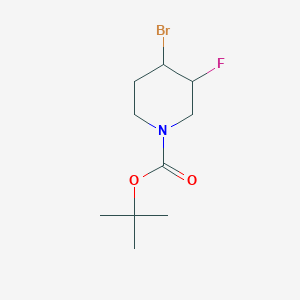

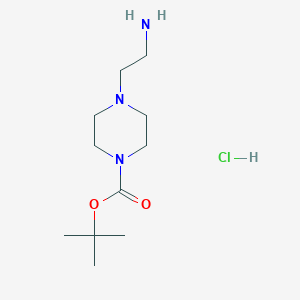

t-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

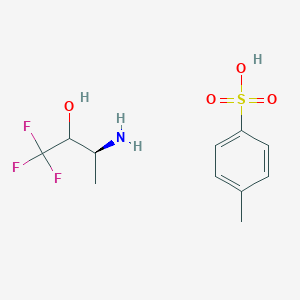

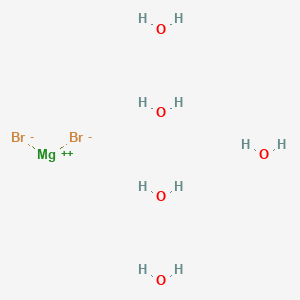

T-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate is a chemical compound with the CAS number 1359944-91-4 . It has a molecular weight of 282.15 . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It’s stored in a refrigerator, indicating that it may be sensitive to heat .Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, which are significant in the treatment of tumor viruses. The synthesis involves a route consisting of Boc anhydride protection, oxidation, and reduction, providing valuable references for the development of these inhibitors (Xiaohan Hu et al., 2019).

Solid-phase Synthesis of Glycopeptides

It has been used as a handle in the solid-phase synthesis of glycopeptides. This process involves conjugation with Fmoc amino acids to form allyl esters, which are then attached to the Sieber amide resin. This technique is important for modeling glycosylated serine-glycine sequences in proteoglycans, showcasing its role in peptide synthesis and design (Y. Nakahara et al., 2000).

Electrocatalytic Carboxylation

The compound's framework has been explored in the electrocatalytic carboxylation of related molecules with CO2 in ionic liquids, demonstrating its potential in carbon capture and synthesis of carboxylic acids. This approach avoids the use of volatile and toxic solvents and catalysts, highlighting its environmental benefits and efficiency in synthesizing carboxylic acids from bromopyridines (Q. Feng et al., 2010).

Synthesis of Fluorinated Compounds

Research on fluorinated compounds, including the use of phenylsulfur trifluorides, reveals the importance of such intermediates in developing novel fluorination agents. These agents are crucial in drug discovery due to the unique properties imparted by fluorine atoms. The synthesis, properties, and reactivity of substituted and thermally stable phenylsulfur trifluorides, including their application in various fluorinations, highlight the broad utility of fluorinated intermediates in medicinal chemistry (T. Umemoto et al., 2010).

Enzyme-catalyzed Synthesis

A chemo-enzymatic method for synthesizing (S)-t-Butyl 3-hydroxypiperidine-1-carboxylate, a chiral intermediate of ibrutinib, from 3-hydroxypiperidine, underscores the significance of enzymatic catalysis in achieving high selectivity and yield in pharmaceutical intermediate synthesis. This process leverages t-butyloxocarbonyl protection and oxidation, followed by enzyme-catalyzed asymmetrical reduction, demonstrating the integration of chemical and biocatalytic methods in drug synthesis (Zhu We, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATYOTHYSYTNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)

![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)

![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)